3-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
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Overview
Description
3-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, a piperidine ring, and a bromopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one typically involves multiple steps, including the formation of the pyrrolidinone core, the introduction of the piperidine ring, and the attachment of the bromopyrimidine group. Common synthetic routes may involve:
Formation of the Pyrrolidinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions.
Attachment of the Bromopyrimidine Group: This can be done using Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high efficiency.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromopyrimidine moiety.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and potassium carbonate are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring.
Scientific Research Applications
3-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers use this compound to study its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromopyrimidine moiety is known to interact with enzyme active sites, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-Bromopyrimidin-2-yl)oxy]benzaldehyde
- 4-[(5-Bromopyrimidin-2-yl)oxy]phenol
- 3-((5-Bromopyridin-2-yl)oxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one
Uniqueness
What sets 3-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and biological activities. The trifluoroethyl group, in particular, enhances its metabolic stability and lipophilicity, making it a valuable compound in drug development .
Properties
IUPAC Name |
3-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrF3N4O2/c16-10-7-20-14(21-8-10)25-11-1-4-22(5-2-11)12-3-6-23(13(12)24)9-15(17,18)19/h7-8,11-12H,1-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGKEEBXIDXWCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Br)C3CCN(C3=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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